L-Lactic acid
Overview
Description
L-Lactic acid, also known as L-(+)-Lactic acid, is the only naturally occurring lactic acid in humans and mammals . It is produced commercially by certain bacteria like Lactobacillus casei, L. delbrueckii, Streptococcus lactis through a fermentation process . Lactic acid activates the hydroxycarboxylic acid receptor, a G-protein coupled receptor 81 (GPR81) .
Synthesis Analysis
L-Lactic acid is synthesized from diethylene glycol and phthalic anhydride with variable lactide compositions. The lactide is prepared from lactic acid and the polyester resin is functionalized with carbon–carbon crosslinking by polycondensation reaction .
Molecular Structure Analysis
Poly (l -lactic acid) (PLLA) exists in different crystal modifications that are based on two different left-handed helix geometries having three units in one turn (3 1) or ten units in three turns (10 3) .
Chemical Reactions Analysis
Lactic acid is produced by various chemical reactions, including hydrolysis of lactic acid derivatives, e.g., esters or nitriles .
Physical And Chemical Properties Analysis
Lactic acid is a hydrophilic (water-attracting) liquid and mixes easily with water. It has a boiling point of 122 °C at 15 mm Hg and a freezing point of 18 °C. The compound is also quite dense, with a density of 1.206 g/mL at 20 °C .
Scientific Research Applications
Biotechnological Production
L-Lactic acid is crucial in the biotechnological sector, especially for its enantiomerically pure form produced from renewable resources like biomass. Genetic modifications and metabolic engineering in microorganisms such as lactic acid bacteria, Escherichia coli, Corynebacterium glutamicum, and yeast have significantly improved the yield and optical purity of LA. These advancements highlight the role of LA in the food, pharmaceutical, and polymers industries, underscoring the technological and genetic efforts to overcome the limitations of direct biomass utilization by microorganisms (Okano et al., 2009).
Sustainability in Production
The production of lactic acid and its polymers, such as polylactic acid (PLA), is moving towards sustainability by leveraging agricultural residues, wastes, and by-products. This approach not only addresses environmental concerns but also enhances the economic viability of lactic acid production. The integration of novel pretreatments for lignocellulosic feedstocks, non-sterile fermentation techniques, and the development of cost-effective processes for lactic acid purification are key strategies for increasing the sustainability and competitiveness of LA production (Djukić‐Vuković et al., 2019).
Food Industry Applications
L-Lactic acid plays a significant role in the food industry, particularly in the production of l(+) lactic acid from whey, showcasing an economically significant application of immobilization technology. The use of immobilized Lactobacillus casei for lactic acid production from whey medium highlights the potential for commercial applications due to high lactose conversion rates and the long-term viability of the process (Panesar et al., 2007).
Advances in Microbial Strain Engineering
The development of metabolically engineered microbial strains tailored for flexible feedstock concepts marks a significant advance in the bioproduction of lactic acid. This includes the use of lignocellulose, glycerol, C1-gases, and agricultural-food industry byproducts. Such innovations underscore the potential of lactic acid bacteria in the efficient production of optically pure l- and d-lactic acids, crucial for quality PLA production (Augustiniene et al., 2021).
Environmental and Technological Innovations
Recent studies also explore the environmental and technological innovations in LA production, such as the use of anaerobic sequencing batch fermentation for producing lactic acid from potato peel waste and the enhancement of fermentation efficiency through low-intensity ultrasound. These innovations not only contribute to the sustainability of LA production but also open new avenues for its application across various industries (Liang et al., 2015); (Dahroud et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26811-96-1 | |
Record name | Poly(L-lactic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26811-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6034689 | |
Record name | (S)-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid | |
Record name | L-(+)-Lactic acid | |
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Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Lactic acid | |
CAS RN |
79-33-4 | |
Record name | L-Lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079334 | |
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Record name | L-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14475 | |
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Record name | (S)-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LACTIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S9FFU82N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.8 °C | |
Record name | L-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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